N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
The compound contains several notable functional groups, including a pyrazole ring, a thiazole ring, and a chromene ring . These groups are common in many biologically active compounds and drugs .
Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The exact reactions that this compound can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .Scientific Research Applications
Synthesis and Structural Characteristics:
- The condensation of salicylaldehyde with CH acids resulted in the formation of 3-substituted chromen-2-ones. The study highlighted the synthesis of compounds like 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one and 2-oxo-2H-chromene-3-carboxamide, with structures determined through X-ray analysis (Dyachenko et al., 2020).
- Novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives were synthesized, with the chemical structures confirmed through various spectral analyses. The compounds were evaluated for antimicrobial, antifungal, and antimalarial activities (Shah et al., 2016).
Chemical Interactions and Applications:
- The compound 3-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one (COPYR) was synthesized, and its interaction with various ions was studied. Notably, the complexation of Cr3+ ions with COPYR was highlighted, which led to significant photophysical changes, and the probe was applied for detecting Cr3+ in living cells (Mani et al., 2018).
Crystallography and Polymorphism:
- The crystal structures of compounds like 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives were elucidated. These studies provided insights into the molecular geometry and conformation which are crucial for understanding ligand-receptor interactions (Reis et al., 2013).
Mechanism of Action
Target of Action
Compounds with a thiazole ring, which is present in this compound, have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which this compound is a part of, are known to interact with their targets in a variety of ways . They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways . They can activate or stop these pathways, leading to various downstream effects .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action of thiazole derivatives can be influenced by various factors, including the physiological environment and the presence of other molecules .
properties
IUPAC Name |
8-methoxy-2-oxo-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-26-15-5-2-4-12-10-14(18(25)27-16(12)15)17(24)20-8-6-13-11-28-19(22-13)23-9-3-7-21-23/h2-5,7,9-11H,6,8H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWTUJDWHBKLQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CSC(=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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